Fluorescent red 635 reactive

Description

The Role of Far-Red Emitting Fluorophores in Overcoming Imaging Challenges

A significant advancement in fluorescence imaging has been the development of probes that emit light in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum. biocompare.com Far-red emitting fluorophores, typically with emission peaks between 600 and 650 nm, offer several distinct advantages over their counterparts that emit in the blue to green spectrum. mdpi.comnih.gov One of the primary challenges in fluorescence microscopy is the phenomenon of autofluorescence, where endogenous cellular components such as collagen and riboflavin (B1680620) emit their own light, creating a background haze that can obscure the signal from the fluorescent probe. jacksonimmuno.com Far-red dyes largely circumvent this issue as their emission wavelengths are outside the typical range of autofluorescence. jacksonimmuno.com

Furthermore, far-red light is less prone to scattering and absorption by tissues, which allows for deeper penetration and clearer imaging in complex biological samples like 3D cell cultures and living organisms. nih.govjacksonimmuno.comrsc.org The lower energy of far-red excitation light also reduces phototoxicity and photobleaching, making these dyes more suitable for long-term, live-cell imaging experiments. biocompare.comjacksonimmuno.com These properties collectively position far-red fluorophores as crucial tools for advanced imaging applications, including deep-tissue and whole-body imaging. nih.govnih.gov

Positioning of Fluorescent Red 635 Reactive within the Landscape of Research Tools

Within the class of far-red emitting dyes, "this compound" represents a family of synthetic organic fluorophores designed for specific research applications. The "reactive" designation indicates that the core fluorophore is chemically modified with a reactive group that allows it to be covalently attached, or conjugated, to other molecules. thermofisher.com Common reactive groups include NHS esters for labeling primary amines and maleimides for targeting thiol groups on proteins. bio-techne.comsigmaaldrich.comtocris.com

This family of dyes, which includes variants like Janelia Fluor® 635 (JF 635), is characterized by its bright fluorescence and high photostability. rndsystems.comlifesct.com For instance, the NHS ester version of Janelia Fluor® 635 has excitation and emission maxima at approximately 635 nm and 652 nm, respectively, and a high quantum yield, which is a measure of its emission efficiency. bio-techne.com These properties make it a powerful tool for a range of fluorescence-based techniques.

The cell-permeable nature of some variants allows for the imaging of intracellular targets in living cells. bio-techne.comrndsystems.com Its utility extends to advanced super-resolution microscopy techniques like dSTORM, which can resolve cellular structures beyond the diffraction limit of light. bio-techne.comrndsystems.com The availability of different reactive forms, such as those with tetrazine handles for click chemistry, further expands its versatility for labeling specific biomolecules. rndsystems.comtocris.com

The table below summarizes the key photophysical properties of a representative this compound dye, Janelia Fluor® 635, NHS ester.

| Property | Value | Reference |

| Excitation Maximum (λex) | 635 nm | bio-techne.com |

| Emission Maximum (λem) | 652 nm | bio-techne.com |

| Quantum Yield | 0.56 | bio-techne.com |

| Extinction Coefficient | 167,000 M⁻¹cm⁻¹ | bio-techne.com |

| Reactive Group | NHS ester | bio-techne.com |

| Applications | Flow cytometry, Confocal microscopy, Super-resolution microscopy (SRM) | bio-techne.com |

Historical Context and Evolution of Fluorophore Development for Scientific Inquiry

The journey of fluorescent probes in biological research began over a century ago with the use of synthetic organic dyes like fluorescein. thermofisher.comacs.org Early fluorescence microscopy, developed in the early 20th century, initially focused on observing the natural autofluorescence of various compounds. nih.gov The subsequent synthesis of a wide array of organic dyes and their reactive derivatives for bioconjugation marked a significant leap forward, allowing for the specific labeling of cellular structures. nih.govthermofisher.com

A revolutionary moment in the field was the discovery and cloning of Green Fluorescent Protein (GFP) in the 1990s. biocompare.com This kicked off an era of genetically encodable fluorescent tags, enabling researchers to fuse a fluorescent protein to a protein of interest and observe its behavior in living cells. nih.govbiocompare.com However, the development of superior fluorescent proteins in the far-red and NIR regions of the spectrum has proven challenging, with issues of brightness and stability persisting. biocompare.com

This has spurred the continued development and refinement of synthetic organic fluorophores. nih.gov The design of modern probes is increasingly rational, moving away from empirical approaches to strategies based on a solid photochemical foundation. acs.org This has led to the creation of highly specialized probes with finely tuned properties, such as the Janelia Fluor® dyes, which are designed for superior performance in live-cell and super-resolution imaging. rndsystems.com The evolution continues, with a focus on developing brighter, more photostable, and more specific probes to illuminate the intricate workings of biological systems with ever-increasing detail. nih.govaip.org

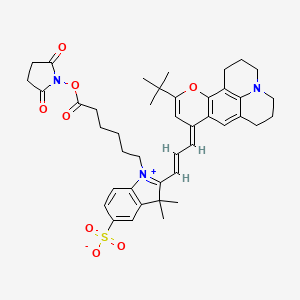

Structure

2D Structure

Properties

CAS No. |

350496-77-4 |

|---|---|

Molecular Formula |

C42H49N3O8S |

Molecular Weight |

755.9 g/mol |

IUPAC Name |

2-[(E,3E)-3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C42H49N3O8S/c1-41(2,3)35-25-27(31-24-28-13-10-21-43-22-11-14-30(39(28)43)40(31)52-35)12-9-15-34-42(4,5)32-26-29(54(49,50)51)17-18-33(32)44(34)23-8-6-7-16-38(48)53-45-36(46)19-20-37(45)47/h9,12,15,17-18,24-26H,6-8,10-11,13-14,16,19-23H2,1-5H3 |

InChI Key |

VRVHFNHPKUVWIW-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)ON7C(=O)CCC7=O)C |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)ON7C(=O)CCC7=O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)ON7C(=O)CCC7=O)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Chemical Functionalization of Fluorescent Red 635 Reactive

Methodologies for Incorporating Reactive Groups

The utility of a fluorescent dye in biological research is critically dependent on its ability to be covalently attached to a target molecule. This is achieved by functionalizing the core fluorophore with a reactive group that can form a stable covalent bond with a specific functional group on a biomolecule, such as a primary amine or a thiol.

Derivatization via N-Hydroxysuccinimide (NHS) Esters for Primary Amine Labeling

The most common method for labeling primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, is through the use of N-hydroxysuccinimide (NHS) esters. The synthesis of a 6-TAMRA NHS ester involves the activation of the carboxylic acid group of 6-TAMRA. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is a reactive compound that readily undergoes nucleophilic attack by primary amines at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond. broadpharm.commedchemexpress.com

The reaction between a 6-TAMRA NHS ester and a primary amine is a straightforward and efficient method for fluorescently labeling a wide range of biomolecules. However, the NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction that increases with higher pH. lumiprobe.com The half-life of hydrolysis for NHS esters is on the order of hours at pH 7 and decreases to minutes at pH 8.6. lumiprobe.comthermofisher.com Therefore, conjugation reactions should be performed promptly after the preparation of the reactive probe, and the pH of the reaction buffer must be carefully controlled to balance the rate of amine reaction with the rate of hydrolysis.

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | 541 nm | broadpharm.com |

| Emission Maximum (λem) | 567 nm | broadpharm.com |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | broadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.1 | broadpharm.comlumiprobe.com |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | broadpharm.com |

| Reacts With | Primary amines | broadpharm.com |

| Optimal Reaction pH | 7.2 - 8.5 | mdpi.com |

| Hydrolysis Half-life (pH 7.0, 0°C) | 4 - 5 hours | lumiprobe.com |

| Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes | lumiprobe.com |

Derivatization via Maleimides for Thiol Conjugation

For the specific labeling of thiol groups, such as those on cysteine residues in proteins, maleimide (B117702) derivatives of fluorescent dyes are widely used. The synthesis of a 6-TAMRA maleimide involves the introduction of a maleimide moiety, typically by reacting the amine-functionalized fluorophore with a maleimide-containing reagent or by coupling a maleimide-containing linker to the carboxylic acid of 6-TAMRA.

The maleimide group reacts specifically with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. aatbio.com At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity. researchgate.net The resulting thioether bond is generally stable; however, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for the fluorescent label to be transferred to other molecules. d-nb.infonih.gov Strategies to improve the stability of the maleimide-thiol linkage include the use of N-aryl substituted maleimides or methods that promote the hydrolysis of the thiosuccinimide ring to a more stable thioether. d-nb.infonih.gov

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | 541 nm | lumiprobe.comlumiprobe.com |

| Emission Maximum (λem) | 567 nm | lumiprobe.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | lumiprobe.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.1 | lumiprobe.comlumiprobe.com |

| Reactive Group | Maleimide | lumiprobe.com |

| Reacts With | Thiols (Sulfhydryls) | lumiprobe.com |

| Optimal Reaction pH | 6.5 - 7.5 | aatbio.com |

| Stability of Conjugate | Susceptible to retro-Michael reaction (thiol exchange) | d-nb.infonih.gov |

Advanced Functionalization for Orthogonal Bioconjugation (e.g., Tetrazine, Azide)

Orthogonal bioconjugation strategies allow for the specific labeling of biomolecules in complex biological systems without interference from other cellular components. "Click chemistry" and related bioorthogonal reactions have become powerful tools for this purpose.

Tetrazine Derivatives: Tetrazines are small, stable heterocyclic compounds that react rapidly and specifically with strained alkenes and alkynes, such as trans-cyclooctene (TCO), in an inverse-electron-demand Diels-Alder reaction. The synthesis of a 6-TAMRA-tetrazine involves coupling a tetrazine-containing linker to the 6-TAMRA core. ruixibiotech.comnih.gov This reaction is extremely fast and proceeds efficiently in aqueous environments, making it ideal for live-cell imaging. nih.gov

Azide Derivatives: Azides are another key functional group for bioorthogonal chemistry. They react with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). A 6-TAMRA-azide can be synthesized by incorporating an azide-containing linker onto the fluorophore. interchim.fr These reactions are highly specific and have been widely used for labeling a variety of biomolecules in vitro and in vivo.

Caged and Photoactivatable Variants for Spatiotemporal Control

Caged fluorescent probes are molecules that have been chemically modified to be non-fluorescent until they are "uncaged" by an external stimulus, typically light of a specific wavelength. This allows for precise spatiotemporal control over the fluorescence signal. The synthesis of a caged 6-TAMRA would involve the introduction of a photolabile protecting group onto a key functional group of the fluorophore that is essential for its fluorescence. For rhodamine dyes, this is often achieved by modifying the aniline nitrogen atoms with photolabile groups like o-nitrobenzyl derivatives. nih.gov Upon irradiation with UV light, the protecting group is cleaved, restoring the fluorescent properties of the dye. This technology is particularly valuable for tracking the movement of molecules within a cell or for super-resolution microscopy techniques.

Innovations in Synthetic Pathways for Enhanced Research Performance

The performance of a fluorescent probe is directly linked to its chemical structure. Innovations in synthetic organic chemistry have led to the development of new rhodamine dyes with improved properties. Traditional syntheses of carboxyrhodamines often result in a mixture of isomers (5- and 6-carboxytetramethylrhodamine) that can be difficult to separate. lumiprobe.comempbiotech.com More recent methods have focused on regioselective syntheses that produce a single, pure isomer, which is crucial for reproducibility in quantitative biological assays. google.com

Furthermore, the development of silicon-substituted rhodamines (Si-rhodamines) has extended the emission wavelengths of these dyes into the near-infrared region, which is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. nih.govacs.org General synthetic methods for Si-rhodamines have been developed that allow for greater structural diversity and easier access to these valuable probes. nih.govacs.org Additionally, strategies to improve the brightness and photostability of rhodamine dyes have been explored, such as the introduction of specific substituents that influence the electronic properties of the fluorophore. chemistryviews.org

Considerations for Probe Stability and Reactivity in Research Environments

The stability and reactivity of a fluorescent probe are critical factors that can influence the outcome of an experiment. As mentioned earlier, the reactive groups used for bioconjugation have different stabilities. NHS esters are prone to hydrolysis, especially at higher pH, which can lead to a lower labeling efficiency. lumiprobe.comthermofisher.com Maleimide-thiol adducts can undergo a retro-Michael reaction, leading to the loss of the fluorescent label from the target molecule. d-nb.infonih.gov

The fluorescence properties of rhodamine dyes like 6-TAMRA can also be influenced by the local environment. For example, the fluorescence of TAMRA can be quenched upon dimerization. nih.gov The pH of the buffer can also affect the fluorescence intensity of some rhodamine derivatives, although TAMRA itself is relatively pH-insensitive in the physiological range. nih.gov The presence of reducing agents in the imaging buffer can have a complex effect on the photostability of fluorescent dyes. While some reducing agents can act as antioxidants and improve photostability, others can have detrimental effects on certain fluorophores. nih.gov Therefore, it is essential to carefully consider the experimental conditions and the chemical properties of the fluorescent probe to ensure reliable and reproducible results.

Bioconjugation Methodologies for Fluorescent Red 635 Reactive in Molecular and Cellular Systems

Covalent Labeling of Biomolecules for Mechanistic Studies

The covalent labeling of biomolecules with Fluorescent Red 635 reactive dyes is a cornerstone of modern molecular and cellular biology, enabling the visualization and tracking of these molecules in both fixed and living systems. The choice of reactive chemistry is paramount and is dictated by the available functional groups on the target biomolecule.

Protein and Antibody Conjugation Protocols

The most prevalent methods for labeling proteins and antibodies with Fluorescent Red 635 involve targeting primary amines or thiol groups. sigmaaldrich.comnih.gov

Amine-Reactive Labeling: N-hydroxysuccinimide (NHS) esters of Fluorescent Red 635 are widely used to label primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. abpbio.comnih.govtocris.com The reaction is typically carried out in a buffer with a slightly basic pH of 8.0-9.0 to ensure that the primary amines are deprotonated and thus nucleophilic. lumiprobe.com Buffers containing primary amines, such as Tris, should be avoided as they compete with the target protein for reaction with the NHS ester. tocris.com

A general protocol for labeling proteins with Fluorescent Red 635 NHS ester involves dissolving the protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer) at a concentration of 2-10 mg/mL. The dye, dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is then added to the protein solution. lumiprobe.com The molar ratio of dye to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising protein function. tocris.com A molar excess of the dye, typically ranging from 10 to 20-fold, is often used. tocris.com The reaction is incubated for 1-2 hours at room temperature or overnight at 4°C. Following the incubation, the unreacted dye is removed by size exclusion chromatography, dialysis, or spin filtration. tocris.com

| Parameter | Condition | Rationale |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines (e.g., lysine residues). abpbio.com |

| Target Functional Group | Primary amines (-NH2) | Abundant in most proteins. |

| pH | 8.0 - 9.0 | Ensures deprotonation of primary amines for efficient reaction. lumiprobe.com |

| Buffer | Amine-free (e.g., PBS, bicarbonate) | Avoids competition for the reactive dye. tocris.com |

| Dye:Protein Molar Ratio | 10:1 to 20:1 (optimization required) | Controls the degree of labeling. tocris.com |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Allows for completion of the conjugation reaction. |

| Purification | Size exclusion chromatography, dialysis | Removes unconjugated dye. tocris.com |

Thiol-Reactive Labeling: Maleimide (B117702) derivatives of Fluorescent Red 635 are employed to specifically label free thiol groups (-SH), most commonly found on cysteine residues. nih.gov This reaction is highly specific and proceeds efficiently at a neutral pH range of 6.5-7.5, forming a stable thioether bond. tocris.com It is crucial to perform the conjugation in a buffer free of reducing agents, which would otherwise compete for the maleimide groups. nih.gov In cases where the target cysteine residues are involved in disulfide bonds, a pre-reduction step using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary. tocris.com

The protocol for thiol-reactive labeling is similar to that for amine-reactive labeling, with the key difference being the pH of the reaction buffer. The protein is dissolved in a buffer at pH 7.0-7.5, and the maleimide-activated dye is added. The reaction is typically allowed to proceed for 2 hours at room temperature or overnight at 4°C. alfa-chemistry.com Purification steps to remove unreacted dye are analogous to those used in NHS ester conjugations.

| Parameter | Condition | Rationale |

| Reactive Group | Maleimide | Reacts with free thiol groups (e.g., cysteine residues). nih.gov |

| Target Functional Group | Thiols (-SH) | Provides high specificity for labeling. |

| pH | 6.5 - 7.5 | Optimal for the specific reaction between maleimide and thiol groups. tocris.com |

| Buffer | Thiol-free | Avoids interference with the conjugation reaction. |

| Pre-treatment (optional) | Reduction with DTT or TCEP | Exposes cysteine residues involved in disulfide bonds. tocris.com |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Ensures completion of the covalent linkage. alfa-chemistry.com |

| Purification | Size exclusion chromatography, dialysis | Separates the labeled protein from excess dye. |

Nucleic Acid Labeling and Hybridization Strategies

Fluorescently labeled oligonucleotides are indispensable tools for a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA microarrays. biosyn.com Fluorescent Red 635 can be incorporated into nucleic acids either during or after synthesis.

One common post-synthetic labeling strategy involves the use of an amine-modified oligonucleotide. A primary amine group is introduced at a specific position (e.g., the 5' or 3' terminus) of the nucleic acid during solid-phase synthesis. This amine-modified oligonucleotide is then reacted with Fluorescent Red 635 NHS ester, following a similar protocol to that used for protein labeling. biosyn.com Dual HPLC purification is often recommended to first remove any truncated oligonucleotide sequences and then to separate the labeled oligonucleotide from unreacted dye and unlabeled strands, ensuring a highly pure final product. biosyn.com

Alternatively, enzymatic methods can be employed to incorporate nucleotides modified with Fluorescent Red 635. For instance, a polymerase can incorporate a nucleotide triphosphate (dNTP or NTP) that is directly conjugated to the dye. Another approach is a two-step process where a polymerase incorporates a nucleotide bearing a reactive handle, such as an alkyne or an azide. This is then followed by a highly specific and efficient "click chemistry" reaction with a correspondingly modified Fluorescent Red 635 dye. researchgate.netresearchgate.net

| Strategy | Description | Key Features |

| Post-Synthetic Labeling | An amine-modified oligonucleotide is synthesized and then reacted with Fluorescent Red 635 NHS ester. biosyn.com | Versatile, allows for site-specific labeling. Requires purification to remove unlabeled species. biosyn.com |

| Enzymatic Incorporation | A polymerase incorporates a nucleotide that is either directly labeled with Fluorescent Red 635 or contains a reactive group for subsequent "click" labeling. researchgate.net | Can introduce multiple labels. The size of the dye may affect polymerase efficiency. |

| Click Chemistry | An alkyne- or azide-modified nucleic acid is reacted with an azide- or alkyne-modified Fluorescent Red 635 dye in the presence of a copper(I) catalyst or using a strain-promoted reaction. | Highly efficient and specific. Bioorthogonal, meaning it does not interfere with native biological processes. |

Small Molecule and Ligand Bioconjugation for Receptor Profiling

The conjugation of Fluorescent Red 635 to small molecules and ligands enables the study of their interactions with cellular receptors and other target proteins. nih.gov By fluorescently tagging a specific ligand, its binding, internalization, and trafficking can be visualized and quantified in living cells. This approach is invaluable for drug discovery and for understanding the fundamental mechanisms of cell signaling. nih.gov

The bioconjugation strategy depends on the functional groups present on the small molecule. If the molecule contains a primary amine, it can be readily conjugated to Fluorescent Red 635 NHS ester. Similarly, a thiol group can be targeted with a maleimide derivative of the dye. If the small molecule lacks a suitable functional group, it may need to be chemically modified to introduce one. The resulting fluorescently labeled small molecule can then be used in a variety of assays, such as fluorescence microscopy and flow cytometry, to probe its biological activity.

Integration with Genetically Encoded Tagging Systems for Live-Cell Research

Genetically encoded tagging systems provide a powerful means to specifically label proteins of interest in living cells with a high degree of precision. nih.gov These systems typically involve the fusion of a protein of interest with a "self-labeling" protein tag that can be specifically and covalently modified by a synthetic ligand conjugated to a fluorophore like Fluorescent Red 635. tocris.com This approach combines the genetic specificity of protein fusion with the photophysical advantages of small-molecule dyes.

Application of this compound with HaloTag Systems

The HaloTag is a modified haloalkane dehalogenase that forms a covalent bond with a synthetic ligand containing a chloroalkane linker. promega.com To label a HaloTag-fusion protein with Fluorescent Red 635, a chloroalkane derivative of the dye is synthesized. nih.gov When this fluorescent ligand is introduced to cells expressing the HaloTag-fusion protein, it rapidly and specifically forms a covalent bond with the tag. abberior.rocks

This system is particularly advantageous for live-cell imaging as it allows for precise temporal and spatial control over labeling. eastport.cz Both cell-permeant and cell-impermeant versions of the HaloTag ligands are available, enabling the specific labeling of intracellular or cell-surface protein populations, respectively. nih.govbiorxiv.org The protocol for labeling with HaloTag ligands is straightforward: the fluorescent ligand is added to the cell culture medium, incubated for a specific period to allow for labeling, and then washed out to remove any unbound ligand before imaging. abberior.rocks

| Feature | Description |

| Tag | HaloTag (modified haloalkane dehalogenase) |

| Ligand | Chloroalkane linker conjugated to Fluorescent Red 635 |

| Reaction | Covalent bond formation between the HaloTag and the chloroalkane ligand. promega.com |

| Applications | Live-cell imaging, pulse-chase experiments, super-resolution microscopy. eastport.cznih.gov |

| Advantages | High specificity, covalent and stable linkage, availability of cell-permeant and -impermeant ligands. nih.gov |

Adaptations with SNAP-tag and Other Self-Labeling Protein Tag Systems

The SNAP-tag is another widely used self-labeling protein tag derived from the human DNA repair protein O6-alkylguanine-DNA alkyltransferase. nih.gov It specifically and covalently reacts with benzylguanine (BG) derivatives. youtube.com To label a SNAP-tag fusion protein with Fluorescent Red 635, a BG derivative of the dye is used. abberior.rocks

The labeling procedure is similar to that for the HaloTag system. The BG-Fluorescent Red 635 ligand is added to the cell culture medium and incubated with the cells expressing the SNAP-tag fusion protein. github.io After a wash step to remove excess unbound ligand, the cells are ready for imaging. The SNAP-tag system, in conjunction with its orthogonal counterpart, the CLIP-tag (which reacts with benzylcytosine derivatives), allows for multicolor imaging of different proteins within the same cell. nih.gov

The development of these self-labeling tag systems has revolutionized live-cell imaging by providing a versatile and robust platform for labeling proteins with a wide array of fluorescent probes, including Fluorescent Red 635, thereby enabling a deeper understanding of dynamic cellular processes. addgene.org

| Feature | Description |

| Tag | SNAP-tag (modified O6-alkylguanine-DNA alkyltransferase) |

| Ligand | Benzylguanine (BG) linker conjugated to Fluorescent Red 635 |

| Reaction | Covalent attachment of the BG-fluorophore to the SNAP-tag. youtube.com |

| Applications | Live-cell imaging, multicolor labeling with orthogonal tags (e.g., CLIP-tag). nih.gov |

| Advantages | High specificity, covalent linkage, enables pulse-chase experiments and FRET studies. nih.gov |

Assessment of Bioconjugation Efficiency and Specificity in Complex Biological Matrices

The evaluation of bioconjugation reactions involving this compound becomes significantly more challenging when performed within complex biological matrices such as cell lysates, tissue homogenates, or plasma. These environments contain a vast excess of potentially interfering substances, including proteins, lipids, nucleic acids, and small molecule metabolites, which can lead to non-specific binding of the dye and complicate the accurate assessment of labeling efficiency and specificity. kbdna.comrsc.org Therefore, a multi-faceted analytical approach is required to validate the conjugation outcome.

A primary challenge is distinguishing between covalent, specific conjugation to the target biomolecule and non-specific, non-covalent adsorption of the dye to other components in the matrix. thermofisher.com Furthermore, endogenous fluorescent molecules can interfere with signal detection, and the high concentration of non-target proteins provides a landscape for off-target reactions, particularly for highly reactive probes like N-hydroxysuccinimide (NHS) esters that target abundant primary amines. researchgate.netnih.gov

Quantitative Assessment of Efficiency

The fundamental metric for quantifying conjugation efficiency is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each target biomolecule. aatbio.comnanotempertech.com

Spectrophotometric Analysis: The most direct method for calculating the DOL involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein concentration and the absorbance maximum (λmax) of the dye (approximately 635 nm for this compound). thermofisher.com However, in a complex matrix, direct measurement is impossible without purification. Even after initial purification steps like dialysis or gel filtration to remove unbound dye, contaminating proteins from the matrix can skew the A280 reading. aatbio.comgbiosciences.com The calculation requires a correction factor (CF) to account for the dye's absorbance at 280 nm. thermofisher.comgbiosciences.com

The protein concentration and DOL are calculated as follows:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

DOL = A_max / (ε_dye × Protein Concentration (M))

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A_max is the absorbance of the conjugate at the dye's λmax.

CF is the correction factor (A₂₈₀ / A_max of the free dye).

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax.

Chromatographic Methods: To overcome the limitations of spectrophotometry in impure samples, chromatographic techniques are employed. Size-Exclusion Chromatography (SEC) or Affinity Chromatography can separate the labeled protein conjugate from free dye and other matrix components. aatbio.com By coupling these methods to detectors for both protein (UV 280 nm) and the dye (fluorescence or absorbance at ~635 nm), one can quantify the amount of dye associated specifically with the protein of interest.

The following table illustrates hypothetical data from an experiment optimizing the conjugation of a target protein (e.g., a specific antibody) in a cell lysate matrix.

| Dye:Protein Molar Ratio | Reaction pH | Purification Method | Calculated DOL | Conjugate Yield (%) |

|---|---|---|---|---|

| 5:1 | 7.4 | Affinity Chromatography | 1.8 | 65 |

| 10:1 | 7.4 | Affinity Chromatography | 3.5 | 62 |

| 10:1 | 8.5 | Affinity Chromatography | 5.2 | 58 |

| 20:1 | 8.5 | Affinity Chromatography | 7.1 | 45 |

| 10:1 | 8.5 | Size-Exclusion Chromatography | 4.9 | 75 |

Research findings indicate that while increasing the dye-to-protein ratio and reaction pH generally increases the DOL, it can also lead to reduced conjugate yield due to precipitation or aggregation, especially in a complex milieu. thermofisher.comaatbio.com

Assessment of Specificity

Evaluating specificity involves confirming that this compound has conjugated to the intended target molecule with minimal off-target labeling.

Electrophoresis and In-Gel Fluorescence: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a powerful tool for assessing specificity. nih.gov Samples from the conjugation reaction within the biological matrix can be separated by size. Subsequent scanning of the gel with a fluorescence imager set to the excitation and emission wavelengths of this compound reveals which proteins have been labeled. A strong fluorescent band at the molecular weight of the target protein, with faint or absent bands elsewhere, indicates high specificity. nih.gov

Western Blotting: To definitively confirm the identity of the fluorescently labeled band, a Western blot can be performed after SDS-PAGE. The blot is first imaged for fluorescence and then probed with an antibody specific to the target protein. The overlay of the fluorescent signal and the antibody-detected band provides conclusive evidence of specific conjugation.

Mass Spectrometry (MS): For the most detailed analysis, mass spectrometry can be used to characterize the conjugate. MS can confirm the precise mass of the conjugate, thereby determining the exact number of dye molecules attached, and can even identify the specific amino acid residues (e.g., lysine) that have been modified through peptide mapping. biopharminternational.comcolab.ws This technique is invaluable for identifying off-target protein modifications within the complex matrix.

The table below presents sample data from an SDS-PAGE in-gel fluorescence analysis aimed at assessing the specificity of labeling a 50 kDa target protein in a cell lysate.

| Condition | Target Protein (50 kDa) Fluorescence Intensity (Arbitrary Units) | Major Contaminant (66 kDa) Fluorescence Intensity (A.U.) | Background Smear Intensity (A.U.) | Specificity Ratio (Target/Contaminant) |

|---|---|---|---|---|

| Standard Reaction | 85,000 | 15,000 | 25,000 | 5.7 |

| + Quenching Agent (10 min) | 82,000 | 8,000 | 12,000 | 10.3 |

| + Non-reactive Dye Control | 1,200 | 1,500 | 3,000 | 0.8 |

| Lower pH (7.2) | 65,000 | 5,500 | 9,000 | 11.8 |

These illustrative findings demonstrate that optimizing reaction conditions, such as pH and the timely addition of a quenching agent, is crucial for minimizing non-specific reactions and improving the specificity ratio in complex biological matrices. tocris.com The use of a non-reactive dye control helps to assess the level of non-covalent binding. nih.gov Ultimately, a combination of these techniques is essential for the robust validation of bioconjugation with this compound in settings that mimic its intended biological application.

Applications of Fluorescent Red 635 Reactive in Advanced Fluorescence Microscopy

Live-Cell Imaging Modalities for Dynamic Process Observation

Real-time Monitoring of Cellular and Subcellular Dynamics

The ability to observe biological processes as they happen is a cornerstone of modern cell biology. Fluorescent Red 635 Reactive is a powerful tool for the real-time monitoring of dynamic events within living cells. sigmaaldrich.com By conjugating this fluorophore to specific proteins or ligands, researchers can track a wide array of processes. These include the trafficking of receptors on the cell membrane, the movement of organelles such as mitochondria, and the dynamic reorganization of the cytoskeleton.

The use of red-shifted dyes like this compound is particularly advantageous for live-cell imaging because longer wavelength excitation light is less energetic and therefore less damaging to cells, allowing for prolonged observation periods without inducing significant phototoxicity. nih.gov This enables the study of both rapid events, such as calcium signaling, and slower processes like cell division or differentiation, providing a window into the intricate and dynamic nature of the cell. nih.gov

Molecular Tracking and Diffusion Analysis within Biological Contexts

Understanding the movement of individual molecules is key to deciphering cellular mechanisms. This compound, owing to its high brightness and photostability, is well-suited for molecular tracking and diffusion analysis. Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy can be used to specifically illuminate and track molecules labeled with this dye near the cell-substrate interface, dramatically reducing background fluorescence. nih.govmicroscopyu.com

By tracking the movement of single molecules over time, researchers can calculate diffusion coefficients and characterize modes of transport, determining whether a molecule is freely diffusing, actively transported, or confined within a specific cellular compartment. This has been applied to study the dynamics of proteins within the plasma membrane, the movement of viral particles during entry into a cell, and the diffusion of transcription factors within the nucleus. microscopyu.compolscientific.com The stable covalent linkage provided by the reactive group ensures that the dye remains attached to its target, providing reliable tracking data over extended periods. polscientific.com

Single-Molecule Fluorescence Spectroscopy (SMFS) for Individual Biomolecule Analysis

Single-Molecule Fluorescence Spectroscopy (SMFS) allows for the study of individual biomolecules, revealing heterogeneities and transient states that are obscured in ensemble measurements. The success of SMFS relies heavily on the properties of the fluorescent label. This compound provides the necessary photophysical characteristics, including high quantum yield and resistance to photobleaching, to detect the faint signals from a single molecule.

This technique can be used to observe the conformational changes of a single enzyme during its catalytic cycle or to monitor the assembly and disassembly of protein complexes in real time. nih.gov For instance, by labeling different subunits of a protein complex with donor and acceptor fluorophores (one of which could be this compound), Single-Molecule Förster Resonance Energy Transfer (smFRET) can be used to measure distances and their changes on the nanometer scale, providing detailed insights into molecular mechanisms. nih.gov

Time-Resolved Fluorescence (TRF) Microscopy for Photophysical Insights

Time-Resolved Fluorescence (TRF) Microscopy and the related technique, Fluorescence Lifetime Imaging Microscopy (FLIM), add another dimension to imaging by measuring the fluorescence lifetime of a probe—the average time it remains in the excited state before emitting a photon. biorxiv.orgmdpi.com This lifetime is an intrinsic property of the fluorophore but can be modulated by its local microenvironment. mdpi.com

When using this compound, FLIM can be employed to map changes in the intracellular environment, such as variations in pH, ion concentration, or polarity. mdpi.com Because the fluorescence lifetime is independent of probe concentration and excitation intensity, it provides a robust and quantitative measure of the cellular milieu. Furthermore, TRF can help distinguish the signal of the specific probe from background autofluorescence, which often has a shorter lifetime, thereby enhancing signal-to-noise and image contrast. bmglabtech.comnih.gov This is particularly valuable for detecting the probe in environments with high autofluorescence, such as tissues. mdpi.com

Table 1: Comparison of Advanced Fluorescence Microscopy Techniques

| Technique | Principle | Information Gained | Advantages of this compound |

| Real-time Confocal/TIRF | Spatial filtering or evanescent wave excitation to create optical sections. | Localization, trafficking, and dynamics of labeled molecules in live cells. | High photostability for long-term imaging; red-shifted spectra reduce phototoxicity. |

| Molecular Tracking (e.g., SPT) | Following the trajectory of individual fluorescently labeled molecules over time. | Diffusion coefficients, transport modes (e.g., free, confined, directed). | High brightness for single-molecule detection; stable signal for tracking. |

| SMFS/smFRET | Detecting fluorescence from a single molecule to study its properties or interactions. | Conformational changes, binding events, stoichiometry of complexes. | High quantum yield and photostability to maximize photon budget from one molecule. |

| TRF/FLIM | Measuring the decay rate (lifetime) of fluorescence after a pulse of excitation light. | Information on the local molecular environment (pH, ions), protein interactions (FRET-FLIM). | Environmentally sensitive lifetime can act as a sensor; separation from autofluorescence. |

| Hyperspectral Imaging | Acquiring the full emission spectrum at every pixel of the image. | Unambiguous identification of multiple fluorophores and removal of autofluorescence. | Distinct spectral signature allows for accurate separation from other signals. |

Hyperspectral Imaging Integration for Spectral Unmixing and Multiplexing

In complex biological samples, the fluorescence signal from a probe of interest can be contaminated by autofluorescence from the cells or tissue, or by spectral bleed-through from other fluorescent labels used in multicolor experiments. nih.govnih.gov Hyperspectral imaging, which captures the complete emission spectrum at each pixel, combined with spectral unmixing algorithms, provides a powerful solution to this problem. nih.govyoutube.com

The well-defined and distinct emission spectrum of this compound serves as a "spectral fingerprint." nih.gov During analysis, a spectral unmixing algorithm can use this reference spectrum to computationally separate the dye's contribution to the total fluorescence in each pixel from the contributions of autofluorescence and other fluorophores. nih.govresearchgate.net This approach significantly improves the accuracy of quantification and allows for more reliable colocalization analysis. It also enhances the potential for multiplexing, enabling researchers to use multiple dyes with overlapping emission spectra by computationally isolating the signal from each one, thereby expanding the number of biological targets that can be visualized simultaneously. nih.govyoutube.com

Utilization of Fluorescent Red 635 Reactive in Flow Cytometry and Cell Based Assays

Multiparametric Flow Cytometry Panel Design and Optimization

The integration of Fluorescent Red 635 Reactive into multiparametric flow cytometry panels requires careful planning to maximize data resolution and minimize spectral overlap. thermofisher.com Given its excitation and emission properties, it is compatible with a wide array of other fluorochromes excited by different lasers (e.g., violet, blue, and yellow-green lasers).

Key Considerations for Panel Design:

Instrument Configuration: Knowledge of the specific lasers and filter sets on the flow cytometer is paramount. thermofisher.comabcam.com this compound is typically detected using a filter configuration designed for fluorochromes like Allophycocyanin (APC), such as a 660/20 bandpass filter.

Spectral Overlap: The primary challenge in multicolor panel design is managing the spillover of fluorescence from one detector into another. sigmaaldrich.com While this compound has a relatively narrow emission peak, it can have some spectral overlap into adjacent far-red channels. Tools like online spectra viewers are essential for predicting and visualizing these overlaps. thermofisher.com

Fluorochrome Brightness: In panel design, it is a common strategy to pair antigens with low expression levels with the brightest fluorochromes available to ensure robust detection. nih.gov Conversely, highly abundant antigens are often paired with dimmer fluorochromes. nih.gov Amine-reactive viability dyes like this compound provide a very bright signal in dead cells, allowing for clear separation from the live cell population. labmartgh.com

Controls: The use of appropriate controls is critical for accurate data interpretation. This includes unstained cells to define autofluorescence, single-stained controls for each fluorochrome to calculate compensation values, and Fluorescence Minus One (FMO) controls to accurately set gates for positive populations. nih.govbio-rad-antibodies.com

Below is an example of a basic immunophenotyping panel incorporating a viability dye like this compound.

| Marker | Fluorochrome | Laser Line | Antigen Expression Level |

|---|---|---|---|

| Viability | This compound | Red (635 nm) | N/A (High signal in dead cells) |

| CD3 | FITC | Blue (488 nm) | High |

| CD4 | PE | Yellow-Green (561 nm) | High |

| CD8 | PerCP-Cy5.5 | Blue (488 nm) | High |

| CD19 | BV421 | Violet (405 nm) | High |

Cellular Population Analysis and Sorting Based on Fluorescent Labeling

A primary application of this compound is the accurate identification and exclusion of dead cells from analysis. bio-rad-antibodies.com Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false-positive results. bio-rad-antibodies.com By labeling a cell suspension with this dye, two distinct populations can be visualized on a flow cytometry plot: a dimly fluorescent "live" population and a brightly fluorescent "dead" population. labmartgh.com

This clear separation allows for precise gating on the viable cells of interest for subsequent analysis of other markers. Furthermore, in the context of fluorescence-activated cell sorting (FACS), this labeling strategy is invaluable. Researchers can set sort gates to specifically isolate the live cell population for downstream applications, such as cell culture, single-cell sequencing, or functional assays, ensuring that the sorted population is pure and viable. youtube.com

Imaging Flow Cytometry for Morphological and Spatial Information

Imaging flow cytometry combines the high-throughput capabilities of conventional flow cytometry with the detailed imagery of microscopy. When using this compound in this platform, researchers can not only quantify the number of live and dead cells but also visualize their morphology. For instance, in studies of yeast, an imaging cytometer can show the uniform circular shape of live cells, including those actively proliferating and forming buds, while simultaneously identifying dead cells based on their bright, uniform staining with the viability dye. youtube.com This capability allows for the correlation of fluorescence intensity with cellular features, providing deeper insights into the health and status of the cell population.

Applications in Quantitative Cell-Based Assays

The stable, covalent labeling provided by this compound makes it particularly suitable for assays that require fixation and permeabilization steps. labmartgh.com

This compound is a cornerstone reagent for assessing cell viability. thermofisher.comfishersci.com Its ability to covalently bind to amines ensures that the fluorescent signal is retained even after cells are treated with fixatives like formaldehyde and permeabilized with detergents such as saponin or Triton X-100. labmartgh.com This is a critical feature for experiments that combine viability assessment with the intracellular staining of cytokines, transcription factors, or other internal proteins.

In cell proliferation studies, this compound can be used in conjunction with other reagents that measure cell division. For example, cells can be labeled with a proliferation-tracking dye (like carboxyfluorescein succinimidyl ester, CFSE) and then co-stained with this compound at the time of analysis. This allows researchers to simultaneously assess the proliferative history of cells while excluding any non-viable cells from the analysis, thereby refining the accuracy of the proliferation data.

| Assay Type | Role of this compound | Combined Probes/Dyes | Key Finding |

|---|---|---|---|

| Immunophenotyping with Intracellular Staining | Live/Dead Discrimination (Pre-Fixation) | Antibodies for surface markers (e.g., CD4-FITC), Antibodies for intracellular cytokines (e.g., IFN-γ-PE) | Accurate quantification of cytokine production in viable T-cell subsets. |

| Cell Proliferation Assay | Exclusion of Dead Cells from Analysis | CFSE, BrdU, or other proliferation dyes | Precise measurement of cell division in the live cell population only. |

The study of dynamic intracellular processes like autophagy and vesicle trafficking often requires the detection of internal cellular components. Autophagy is a cellular degradation pathway involving the formation of autophagosomes that fuse with lysosomes. nih.gov The analysis of this process by flow cytometry necessitates staining for key proteins like LC3 (Microtubule-associated protein 1A/1B-light chain 3).

Because this compound is fixable, it can be used to first gate on the live cell population before the cells are permeabilized to allow antibodies or other probes to access intracellular targets. labmartgh.com This ensures that the analysis of autophagy markers is restricted to cells that were viable at the start of the staining procedure. Recently, small-molecule fluorescent probes have been developed to detect autophagic vacuoles. nih.gov A workflow using this compound would involve staining for viability, followed by fixation, permeabilization, and then staining with a probe for autophagy or proteins involved in vesicle trafficking, such as Rab GTPases or SNARE proteins. nih.gov This multiparametric approach enables the correlation of cellular viability with the status of specific intracellular pathways.

Development and Application of Fluorescent Red 635 Reactive Based Biosensors

Design Principles for Genetically Encoded Fluorescent Biosensors

While genetically encoded biosensors are primarily based on fluorescent proteins, the principles underlying their function are relevant to the broader field of biosensor design. These sensors are engineered proteins that report on specific cellular events through changes in their fluorescent output.

Ratiometric Sensing of Cellular Analytes (e.g., H2O2, pH, Ions)

Ratiometric sensing is a powerful technique that enhances the accuracy of measurements by taking the ratio of fluorescence intensities at two different wavelengths. This approach minimizes artifacts such as fluctuations in sensor concentration, illumination intensity, and detection efficiency. While many genetically encoded ratiometric sensors use pairs of fluorescent proteins (e.g., CFP and YFP), the principle can be extended to systems using synthetic dyes.

For instance, a biosensor for pH could be designed using a red fluorescent dye whose excitation or emission spectrum is sensitive to proton concentration. Neutral Red is a dye that exhibits pH-dependent dual excitation peaks at 455 nm and 540 nm, with a single emission peak at 640 nm. mdpi.com The ratio of fluorescence intensity when excited at these two wavelengths provides a ratiometric measure of pH. mdpi.com This ratiometric approach provides a built-in control, making the measurement more robust.

| Analyte | Sensing Principle | Example Dye/Protein | Key Feature |

| pH | Dual excitation/emission shift | Neutral Red | Emission at 640 nm is red-shifted from cellular autofluorescence. mdpi.com |

| Ions (e.g., Ca2+) | FRET with conformational change | FRET pairs (e.g., Cy3/Cy5) on a calmodulin scaffold | Ion binding induces a conformational change that alters FRET efficiency. |

| H2O2 | Redox-sensitive protein/domain | Genetically encoded roGFP | Oxidation state of the protein affects its fluorescence properties. |

Monitoring of Protein Kinase Activity and Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways, and their activity can be monitored using fluorescent biosensors. researchgate.netnih.gov A common design involves a kinase-specific substrate peptide and a phosphoamino-acid binding domain. nih.gov In genetically encoded versions, this construct is flanked by a FRET pair of fluorescent proteins. nih.gov

Upon phosphorylation of the substrate peptide by an active kinase, the phosphoamino-acid binding domain binds to the phosphorylated peptide, inducing a conformational change. This change alters the distance or orientation between the FRET pair, leading to a change in the FRET signal. youtube.com While typically implemented with fluorescent proteins, synthetic dyes can also be used. For example, a peptide substrate can be labeled with a donor dye (e.g., a green-emitting dye) and an acceptor dye (e.g., a red-emitting dye like Cy5). Kinase-mediated phosphorylation would then induce a conformational change that brings the dyes closer, resulting in an increase in FRET.

Enzyme Activity Assays Utilizing Fluorescent Red 635 Reactive Substrates

Fluorogenic enzyme assays provide a sensitive and continuous way to measure enzyme activity. These assays employ substrates that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon enzymatic conversion.

Continuous and Discontinuous Fluorogenic Enzyme Assays

Continuous assays allow for the real-time monitoring of enzyme activity, as the fluorescent product is generated and detected concurrently. Substrates based on the red-fluorescent fluorophore resorufin (B1680543) are used for this purpose. thermofisher.com These substrates are derivatized with a group that is cleaved by the enzyme of interest, releasing the highly fluorescent resorufin molecule. thermofisher.com

Discontinuous assays involve stopping the enzymatic reaction at specific time points and then measuring the amount of product formed. This can be achieved by derivatizing the product with a fluorescent reagent after the reaction has been terminated. thermofisher.com

| Assay Type | Principle | Example Substrate/Probe | Application |

| Continuous | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. | Resorufin-based substrates | Glycosidases, hydrolytic enzymes, dealkylases. thermofisher.com |

| Discontinuous | Reaction is stopped, and the product is derivatized with a fluorescent label. | Amine- or thiol-reactive dyes | Enzymes where a continuous optical change is difficult to achieve. thermofisher.com |

Single-Cell Enzyme Activity Measurement Approaches

Measuring enzyme activity at the single-cell level is crucial for understanding cellular heterogeneity. Fluorogenic substrates that can penetrate living cells are essential for these approaches. nih.govresearchgate.net For instance, substrates can be designed with a targeting group that directs them to a specific organelle, such as the lysosome. nih.govresearchgate.net Upon enzymatic cleavage within the organelle, the fluorescent product is released and can be visualized by microscopy. nih.govresearchgate.net This allows for the quantification of enzyme activity in individual cells. The RNAscope assay is another technique that allows for the visualization of RNA targets at the single-cell level and can be combined with immunohistochemistry.

Aptamer-Based Fluorescent Sensors for Specific Biomolecular Detection

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. nih.govresearchgate.net They are often used as recognition elements in biosensors. mdpi.comnih.govbohrium.com

In a common design, an aptamer is labeled with a red fluorescent dye, such as Cy5, and a quencher molecule. mdpi.com In the absence of the target, the aptamer is in a conformation that brings the dye and quencher in close proximity, resulting in quenching of the fluorescence. Upon binding to its target, the aptamer undergoes a conformational change that separates the dye and the quencher, leading to a "signal-on" fluorescent response. mdpi.comnih.gov This principle can be used to detect a wide range of targets, including small molecules, proteins, and cells. researchgate.netmdpi.com

| Sensor Design | Mechanism | Target Examples | Reference |

| "Signal-on" FRET | Target binding separates a fluorophore (e.g., Cy5) and a quencher, restoring fluorescence. | Ochratoxin A, Aflatoxin B1 | mdpi.com |

| "Signal-off" FRET | Target binding brings a fluorophore and quencher closer, causing fluorescence quenching. | ATP, Cocaine | nih.gov |

| Fluorophore Environment Change | Target binding alters the local environment of a conjugated dye, changing its fluorescence. | Thrombin | nih.govbohrium.com |

Chemigenetic Sensor Development for Targeted Biological Readouts

The development of chemigenetic biosensors represents a significant advancement in the ability to observe and measure specific biological activities within living cells. These tools combine the genetic targetability of proteins with the superior photophysical properties of synthetic fluorophores. This compound dyes, particularly derivatives of silicon-rhodamine like JF635, have been instrumental in creating a new class of far-red biosensors that overcome many limitations of traditional fluorescent protein-based sensors. promegaconnections.comkuleuven.be These chemigenetic sensors offer enhanced brightness, photostability, and spectral properties ideal for complex imaging experiments. researchgate.net

A prime example of this technology is the development of HaloTag-based A kinase activity reporters, or HaloAKARs. promegaconnections.com These sensors are designed to provide targeted readouts of kinase activity, a fundamental process in cellular signaling. promegaconnections.comnih.gov The design of HaloAKARs involves the fusion of a self-labeling HaloTag protein with a sensing domain specific to a particular kinase, such as protein kinase A (PKA). nih.gov This protein construct is then labeled with a reactive form of a far-red fluorophore, JF635-chloroalkane (JF635-CA). nih.gov

The mechanism of these sensors relies on a conformational change within the sensing domain upon phosphorylation by the target kinase. promegaconnections.com This change in the protein's shape alters the local environment of the attached JF635 dye, which in turn modulates its fluorescence intensity. nih.gov Specifically, the kinase-activity-induced conformational change is thought to affect the equilibrium between the non-fluorescent (spirolactone) and fluorescent (zwitterion) states of the JF635 fluorophore. nih.gov This results in a detectable change in the sensor's brightness, providing a direct readout of kinase activity. promegaconnections.com

Researchers have systematically optimized these sensors through multiple rounds of protein engineering, modifying the linkers between the domains to improve performance. nih.gov An early version, HaloAKAR1.0, when labeled with JF635, demonstrated a significant dynamic range (a 129.8% change in fluorescence) in living HeLa cells upon stimulation of PKA. nih.gov However, it suffered from dimness in its baseline state. nih.gov Subsequent engineering efforts led to the development of improved variants, such as HaloAKAR2.0, HaloAKAR2.1, and HaloAKAR2.2, which offered both enhanced dynamic range and better basal brightness. nih.gov The HaloAKAR2.2-JF635 variant, in particular, exhibits a dynamic range that surpasses previously reported kinase biosensors. researchgate.net

The superior properties of these far-red chemigenetic sensors enable advanced applications. Their spectral characteristics make them ideal for multiplexed imaging, allowing researchers to monitor several signaling activities simultaneously. researchgate.netnih.gov For instance, HaloAKAR2.2-JF635 was successfully used for three-color imaging alongside a red Ca2+ biosensor (RCaMP1d) and a green cAMP biosensor (GFlamp-1) in MIN6 β-cells. nih.gov Furthermore, their high photostability and brightness make them compatible with super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy, enabling the visualization of kinase activity at the subcellular level with unprecedented detail. promegaconnections.comresearchgate.net The modular design of the HaloAKAR platform also allows it to be adapted for sensing the activity of other kinases, such as PKC, Akt, and ERK, by substituting the substrate peptides and recognition domains. promegaconnections.com

Detailed Research Findings

The development of HaloAKAR biosensors involved extensive engineering and characterization to optimize their performance for monitoring kinase activity.

Table 1: Performance of HaloAKAR Variants in Live HeLa Cells

| Biosensor Variant | Dynamic Range (ΔF/F₀) | Notes |

|---|---|---|

| HaloAKAR1.0-JF635 | 129.8% | Good dynamic range but dim in its basal state. nih.gov |

| HaloAKAR2.0-JF635 | ~45% (in vitro) | Improved basal brightness over HaloAKAR1.0. nih.gov |

| HaloAKAR2.1-JF635 | ~291% (in vitro) | Significant improvement in dynamic range. nih.gov |

The dynamic range (ΔF/F₀) represents the percentage change in fluorescence intensity upon maximal PKA stimulation.

The fluorescence changes in these sensors are primarily driven by changes in the fluorophore's extinction coefficient (ε) rather than its quantum yield (φ). nih.gov This indicates that the protein's conformational change directly impacts the dye's ability to absorb light. nih.gov

Table 2: Photophysical Basis of HaloAKAR-JF635 Fluorescence Change (In Vitro)

| Biosensor Variant | Change in Fluorescence (ΔF/F₀) | Change in Extinction Coefficient (Δε/ε₀) | Change in Quantum Yield (Δφ/φ₀) |

|---|---|---|---|

| HaloAKAR2.0 | 45% | 42% | 2% |

| HaloAKAR2.1 | 291% | 165% | 48% |

These findings highlight how the chemigenetic approach, combining a genetically encoded protein scaffold with a synthetic reactive fluorophore like Fluorescent Red 635, allows for the creation of highly sensitive and versatile biosensors for targeted biological readouts. promegaconnections.comnih.gov

Table of Compounds

| Compound Name |

|---|

| 3-isobutyl-1-methylxanthine (IBMX) |

| Akt |

| cAMP |

| ERK |

| Forskolin (Fsk) |

| GFlamp-1 |

| H89 |

| HaloAKAR |

| HaloAKAR1.0-JF635 |

| HaloAKAR2.0-JF635 |

| HaloAKAR2.1-JF635 |

| HaloAKAR2.2-JF635 |

| JF585 |

| JF635 |

| JF635-chloroalkane (JF635-CA) |

| PKC |

| PKA |

| RCaMP1d |

Comparative Research and Future Trajectories for Fluorescent Red 635 Reactive in Academic Endeavors

Performance Evaluation Against Alternative Far-Red Fluorophores in Specific Research Contexts

The selection of a fluorophore is critical and depends on the specific experimental context. Fluorescent Red 635 Reactive is often compared with other far-red dyes such as Alexa Fluor 647, Cy5, and ATTO 655. Key performance indicators include quantum yield, extinction coefficient, photostability, and nonspecific binding.

In the context of super-resolution microscopy techniques like dSTORM, dyes such as Alexa Fluor 647 and Cy5 are popular choices due to their high extinction coefficients and quantum yields. nih.gov However, some far-red organic fluorophores, including variants of Cy5 and Alexa 647, have been found to contain fluorescent impurities that can interfere with multi-color imaging experiments. nih.gov Newer generation dyes, such as Janelia Fluor® 635, are designed to have low nonspecific background staining and high photostability, making them suitable for live-cell imaging and super-resolution microscopy.

The following table provides a comparative overview of key photophysical properties of this compound and alternative far-red fluorophores.

| Feature | This compound (Representative) | Alexa Fluor 647 | Cy5 | ATTO 655 | Janelia Fluor® 635 |

| Excitation Max (nm) | ~635 bio-rad.com | ~650 | ~649 | ~663 | 635 |

| Emission Max (nm) | ~652 | ~665 | ~670 | ~682 | 652 |

| **Extinction Coefficient (M⁻¹cm⁻¹) ** | ~167,000 | ~270,000 | ~250,000 | ~125,000 | 167,000 |

| Quantum Yield | ~0.56 | ~0.33 | ~0.27 | ~0.30 | 0.56 |

| Key Advantages | Good photostability, low nonspecific binding | High brightness, well-established | Commonly used, cost-effective | High photostability | High brightness and photostability, low background |

| Potential Limitations | Performance can be application-specific | Potential for fluorescent impurities nih.gov | Susceptible to photobleaching, potential impurities nih.gov | Lower extinction coefficient | Newer dye, potentially higher cost |

Note: The values for this compound are representative of dyes in this class, such as Janelia Fluor® 635. Actual values can vary between specific commercial products.

Addressing Methodological Challenges in Deep-Tissue Imaging and Ex Vivo Applications

Deep-tissue and ex vivo imaging present significant challenges for fluorescence microscopy. A primary obstacle is the autofluorescence of biological tissues, which can obscure the signal from the fluorescent probe. nih.govrsc.org Far-red emitting dyes like this compound are advantageous in this context because cellular autofluorescence is minimal in the red and far-red spectral regions. nih.govrsc.org Two-photon microscopy is a valuable technique for deep-tissue imaging, and the use of far-red emitting dyes is highly recommended to minimize autofluorescence interference and increase imaging depth. nih.govrsc.org

Light scattering and absorption by tissues also limit the penetration depth of excitation light and the collection of emitted fluorescence. nih.govnih.gov The use of longer wavelength excitation and emission, characteristic of far-red fluorophores, helps to mitigate these effects, allowing for deeper imaging compared to probes that excite and emit in the visible spectrum. mdpi.comyoutube.com However, even with far-red dyes, imaging deep-seated structures remains a challenge, often requiring advanced imaging modalities like three-dimensional tomography to improve sensitivity and resolution. nih.gov

Advancements in Probe Design for Enhanced Photostability and Specificity in Research Settings

A significant area of research is the development of fluorescent probes with improved photostability and specificity. Photobleaching, the irreversible destruction of a fluorophore upon prolonged illumination, is a major limitation in long-term imaging experiments. nih.govnih.gov Strategies to enhance photostability include the rational design of the fluorophore scaffold and the use of protective agents. For instance, the development of fluorinated silicon-rhodamines has led to far-red emitting dyes with high photostability and large fluorescence quantum yields in aqueous environments. mpg.de

Specificity is crucial for accurately labeling and visualizing target molecules. This is often achieved by conjugating the fluorescent dye to a high-affinity ligand, such as an antibody or a small-molecule binder. nih.gov Recent advancements in probe design focus on creating "fluorogenic" probes, which are non-fluorescent until they bind to their target. nih.gov This "turn-on" mechanism significantly reduces background fluorescence and improves the signal-to-noise ratio. For example, silicon-rhodamine (SiR) based probes can be designed to exist in a non-fluorescent spirolactone form that becomes highly fluorescent upon binding to a target protein. nih.gov

Integration with Emerging Optical and Molecular Technologies

The utility of this compound and similar far-red dyes is amplified when integrated with advanced optical and molecular technologies. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, benefit from photostable far-red fluorophores that can withstand the high laser powers required for imaging beyond the diffraction limit. springernature.comnih.gov The development of far-red fluorescent proteins and dyes excitable by red lasers has expanded the toolkit for multicolor and super-resolution imaging. nih.gov

In the realm of molecular technologies, the combination of fluorescent probes with self-labeling protein tags (e.g., HaloTag®, SNAP-tag®) provides a versatile method for specific protein labeling in living cells. nih.gov This approach allows for the precise attachment of a synthetic fluorophore like this compound to a protein of interest, enabling detailed studies of protein localization and dynamics. nih.gov Furthermore, the development of reaction-based fluorescent probes allows for the detection of specific analytes and enzymatic activities within complex biological systems. nih.gov

Conceptual Frameworks for Next-Generation Fluorescent Probes Derived from this compound

Future development of fluorescent probes will likely focus on several key areas, building upon the foundation of existing far-red dyes. One promising direction is the creation of probes with even longer excitation and emission wavelengths, pushing further into the near-infrared (NIR) region. youtube.comyoutube.comnih.gov NIR probes offer the potential for even deeper tissue penetration and lower background fluorescence, making them ideal for in vivo imaging applications. rsc.orgnih.gov

Another conceptual framework involves the design of "smart" probes that can report on their local environment. mdpi.com This could include probes that are sensitive to pH, ion concentration, or enzymatic activity, providing functional information in addition to localization. The development of such probes often relies on modulating the electronic properties of the fluorophore through chemical reactions or changes in conformation. nih.gov

Finally, there is a growing interest in developing probes with enhanced quantum efficiency and photostability through novel chemical modifications. This includes strategies like conformational restriction of the dye structure to reduce non-radiative decay pathways, which has been shown to significantly increase brightness. youtube.comyoutube.com The combination of these advanced design principles will lead to the next generation of fluorescent tools for biomedical research.

Q & A

Q. What experimental factors should be prioritized when selecting an excitation wavelength of 635 nm for Fluorescent Red 635 Reactive in fluorescence microscopy?

Methodological Answer:

- Confirm the compound’s excitation spectrum matches the laser wavelength (e.g., peak excitation at 635 nm as shown in fluorescent spectra) .

- Optimize laser power to avoid photobleaching while ensuring sufficient signal-to-noise ratio.

- Validate emission filters to isolate fluorescence (e.g., use a 663 nm emission filter for this compound) .

- Reference applications in biological imaging, such as microarray scanning with 635 nm lasers for AlexaFluor647 detection .

Q. How should researchers prepare samples to ensure stable fluorescence measurements with this compound under ambient conditions?

Methodological Answer:

- Use polymer matrices (e.g., polystyrene) to stabilize reactive fluorophores, as demonstrated for diarylacetonitrile radicals .

- Store samples in anhydrous environments at -20°C to prevent degradation .

- Pre-treat surfaces (e.g., glass slides) with blocking agents (e.g., BSA) to reduce nonspecific binding in bioassays .

Q. What statistical methods are recommended for analyzing variability in fluorescence intensity data from this compound?

Methodological Answer:

- Report mean ± standard deviation for replicate measurements (see Table 3 in combinatorial peptide library studies) .

- Apply LOESS normalization and limma packages in R to correct for technical variability in high-throughput datasets .

- Use cross-validation (e.g., leave-one-out) to validate biomarker reactivity thresholds .

Q. How can this compound be integrated into DNA labeling protocols for structural studies?

Methodological Answer:

Q. What are the key applications of this compound in biological imaging?

Methodological Answer:

- Immunofluorescence: Pair with goat anti-mouse IgG antibodies for serum biomarker detection in cancer studies .

- Flow cytometry: Optimize bead-to-fluorophore ratios to avoid signal saturation, as in combinatorial peptide libraries .

- Confocal microscopy: Use spectral unmixing to distinguish overlapping emissions in multi-fluorophore systems .

Advanced Research Questions

Q. How do substituents on diarylacetonitrile radicals influence the emission wavelength of this compound?

Methodological Answer:

- Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to shift λem,max from 517–635 nm .

- Validate emission shifts via solid-state fluorescence spectra and correlate with TD-DFT calculations .

- Compare steric effects on radical stability using bond-dissociation enthalpy (BDE) simulations .

Q. How can contradictions in fluorescence intensity data between experimental replicates be resolved?

Methodological Answer:

- Identify sources of variability (e.g., uneven bead distribution in peptide libraries) and standardize sample preparation .

- Apply outlier detection algorithms (e.g., Grubbs’ test) to exclude anomalous data points.

- Replicate experiments under controlled humidity/temperature to minimize environmental interference .

Q. What advanced computational methods support the design of this compound derivatives with tailored emission properties?

Methodological Answer:

- Perform TD-DFT calculations to predict emission wavelengths based on substituent electronic profiles .

- Use molecular dynamics simulations to assess radical stability in polymer matrices .

- Cross-validate computational results with experimental mechanochemistry (e.g., ball-milling) .

Q. How can this compound be combined with other fluorophores in multiplexed assays without spectral overlap?

Methodological Answer:

- Select fluorophores with non-overlapping excitation/emission profiles (e.g., pair with AlexaFluor532, excited at 532 nm) .

- Use linear unmixing algorithms in imaging software to isolate signals.

- Validate specificity via single-fluorophore controls and spectral calibration curves .

Q. What methodologies ensure the stability of this compound under ambient conditions for long-term studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.